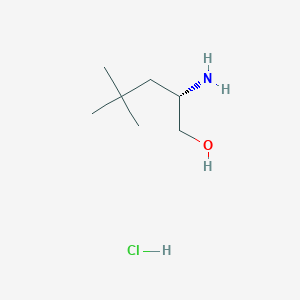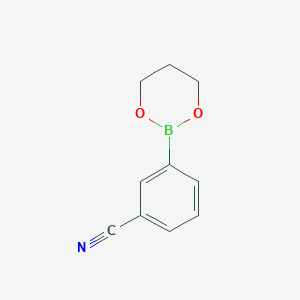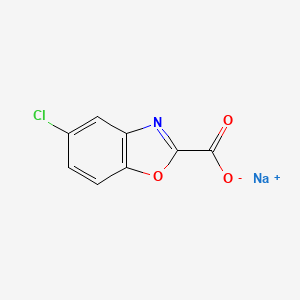
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C10H10BNO2. It is a useful research chemical often employed in the preparation of various organic compounds, particularly in the synthesis of 11β,19-(o-phenylene)androstenones, which act as dissociatively competitive progesterone antagonists .
Preparation Methods
The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-cyanophenylboronic acid with 1,3-propanediol. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) under stirring conditions for about 20 hours. The resulting solution is then filtered to remove any solid impurities . This method is commonly used in laboratory settings for small-scale production.
Chemical Reactions Analysis
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester to form carbon-carbon bonds with halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)benzonitrile involves its role as a boronic ester. It can form stable complexes with various molecules, facilitating reactions such as coupling and substitution. In biological systems, it acts as a competitive antagonist by binding to specific receptors, thereby inhibiting their activity .
Comparison with Similar Compounds
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile is unique due to its specific structure and reactivity. Similar compounds include:
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: Similar in structure but with different reactivity and applications.
2-Cyanophenylboronic acid: Used in similar coupling reactions but lacks the dioxaborinan ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Another boronic ester with different steric properties.
These compounds share some reactivity patterns but differ in their specific applications and the stability of the resulting products.
Properties
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTWFPYKDUPZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B8145339.png)




![(1S,3aR,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B8145351.png)





![(1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8145404.png)


